An In-depth Technical Guide to Framycetin Sulfate: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Framycetin Sulfate: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Framycetin sulfate is a broad-spectrum aminoglycoside antibiotic, a class of compounds known for their potent bactericidal activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of framycetin sulfate. Detailed experimental protocols for its quantitative analysis via High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are presented. Furthermore, this document summarizes its inhibitory activity against various enzymes and its antimicrobial spectrum through a compilation of Minimum Inhibitory Concentration (MIC) data. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antibiotic compounds.
Chemical Structure and Physicochemical Properties
Framycetin sulfate is the sulfate salt of framycetin, an aminoglycoside antibiotic derived from Streptomyces lavendulae. It is primarily composed of Neomycin B.[1] The chemical structure of framycetin consists of three aminosugar rings linked by glycosidic bonds.
Table 1: Physicochemical Properties of Framycetin Sulfate
| Property | Value | References |
| Chemical Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;tris(sulfuric acid) | [2] |
| Molecular Formula | C₂₃H₅₂N₆O₂₅S₃ | |
| Molecular Weight | 908.88 g/mol | |
| CAS Number | 4146-30-9 | |
| Appearance | White to yellowish-white, hygroscopic powder | |
| Melting Point | >160°C (decomposes) | |
| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in acetone and ether. | |
| Specific Optical Rotation | +52.5° to +55.5° (dried substance) |
Mechanism of Action
Framycetin sulfate exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The mechanism involves a high-affinity binding to the 30S ribosomal subunit.[2][3][4][5]
Key steps in the mechanism of action include:
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Binding to the 30S Ribosomal Subunit: Framycetin specifically binds to the 16S rRNA component of the 30S subunit, particularly in the A-site, which is crucial for decoding mRNA.[3]
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Interference with Protein Synthesis: This binding event disrupts the normal process of protein synthesis in several ways:
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Inhibition of Initiation: It interferes with the formation of the initiation complex, preventing the start of translation.[3]
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mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3]
-
Inhibition of Translocation: It can block the movement of the ribosome along the mRNA molecule.
-
-
Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.
Inhibition of Ribozymes
Framycetin sulfate has also been shown to inhibit the activity of certain ribozymes, which are RNA molecules with catalytic activity. This inhibition is believed to occur through competition for essential divalent metal ion binding sites within the ribozyme's structure.[6]
Table 2: Inhibitory Activity of Framycetin Sulfate against Ribozymes
| Ribozyme | Inhibition Constant (Kᵢ) | Reference |
| RNase P | 35 µM | [6] |
| Hammerhead Ribozyme | 13.5 µM | [6] |
Antimicrobial Spectrum
Framycetin sulfate exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentration (MIC) of Framycetin Sulfate against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 90 clinical isolates | 62.5 (for 88.9% of isolates) | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Varies (effective in wound dressing) | [7][8] |
| Escherichia coli | Enteric isolates from pigs | Resistance induced by prophylactic use | [1] |
Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method is suitable for the determination of framycetin sulfate in bulk drug and pharmaceutical formulations.[9]
Methodology:
-
Chromatographic System:
-
Column: Polaris C18 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: 170 mM trifluoroacetic acid (TFA) in water
-
Flow Rate: 0.2 mL/min
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
-
Sample Preparation:
-
Prepare a stock solution of Framycetin sulfate in water.
-
Further dilute the stock solution with the mobile phase to achieve a suitable concentration for analysis.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample solution onto the column.
-
Monitor the eluent using the ELSD.
-
Quantify the amount of framycetin sulfate by comparing the peak area with that of a standard of known concentration.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Assay
This HPTLC method can be used to separate framycetin sulfate from its degradation products, making it suitable for stability studies.
Methodology:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ aluminum plates
-
Mobile Phase: Acetonitrile : Methanol : Water (7.5 : 0.5 : 2 v/v/v)
-
Sample Preparation:
-
Prepare a stock solution of Framycetin sulfate in water.
-
For degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).
-
-
Procedure:
-
Apply the sample and standard solutions as spots on the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the spots under UV light and/or by derivatization with a suitable reagent.
-
Quantify the spots using a densitometer.
-
UV-Visible Spectrophotometry for Quantitative Estimation
A simple and cost-effective method for the quantification of framycetin sulfate in pharmaceutical preparations.[10]
Methodology:
-
Reagents:
-
Procedure:
-
Prepare a standard solution of framycetin sulfate and a sample solution of the formulation to be tested in water.
-
Place the standard, sample, and blank solutions in a water bath at 70-80°C for 15 minutes.[10]
-
Cool the solutions to room temperature and bring to a final volume with water.[10]
-
Measure the absorbance of the standard and sample solutions against the blank solution at 564 nm using a UV-Visible spectrophotometer.[10]
-
Calculate the concentration of framycetin sulfate in the sample by comparing its absorbance with that of the standard solution.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method to determine the antimicrobial susceptibility of bacteria to an antibiotic.
Methodology:
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Framycetin sulfate stock solution
-
-
Procedure:
-
Prepare serial two-fold dilutions of framycetin sulfate in MHB in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plate at the optimal temperature for the growth of the bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Conclusion
Framycetin sulfate remains a clinically relevant aminoglycoside antibiotic with a well-characterized mechanism of action. This guide provides a consolidated resource of its chemical and physical properties, alongside detailed methodologies for its analysis and evaluation of its antimicrobial efficacy. The presented protocols and data are intended to support further research and development in the field of antibacterial agents.
References
- 1. The induction, persistence and loss of framycetin sulphate resistance in enteric E coli of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Framycetin Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mycigient | 1405-10-3 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mnkjournals.com [mnkjournals.com]
- 8. International Journal of Latest Research in Science and Technology | IN - VITRO ANTIMICROBIAL ACTIVITY OF FRAMYCETIN AND PARAFFIN WOUNDDRESSING TO METHICILLIN-RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ANDPSEUDOMONAS AERUGINOSA [mnkjournals.com]
- 9. Analysis of neomycin sulfate and framycetin sulfate by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicopublication.com [medicopublication.com]
